(+)-Carnitine Benzyl Ester Chloride

Chiral Synthesis Prodrug Development Biochemical Assays

Sourcing a stereochemically pure, protected carnitine intermediate for selective acylation or prodrug design often leads to racemic mixtures or unsuitable solubility. (+)-Carnitine Benzyl Ester Chloride (CAS 14548-21-1) is the exact (+)-enantiomer, identical to natural L-carnitine, with a benzyl ester protecting group that enhances lipophilicity and solubility in organic solvents. - Enables selective hydroxyl acylation without carboxyl interference, avoiding purification challenges from D-enantiomer contamination. - Serves as a key chiral building block for acylcarnitines, drug-carnitine conjugates, and neuroprotectant prodrugs with improved bioavailability. - Supplied as a white solid with storage at -20°C under inert atmosphere, ensuring stability during global shipping for your synthesis workflows.

Molecular Formula C14H22ClNO3
Molecular Weight 287.784
CAS No. 14548-21-1
Cat. No. B585874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Carnitine Benzyl Ester Chloride
CAS14548-21-1
Synonyms(+)-(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; _x000B_(R)-2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride; _x000B_2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride; 
Molecular FormulaC14H22ClNO3
Molecular Weight287.784
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-]
InChIInChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-;/m1./s1
InChIKeyYVRQGGDOPWFPBS-BTQNPOSSSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Carnitine Benzyl Ester Chloride: Critical Chiral Building Block


(+)-Carnitine Benzyl Ester Chloride (CAS 14548-21-1) is a chiral, quaternary ammonium ester derivative of L-carnitine, distinguished by the presence of a benzyl ester protecting group and a chloride counterion . This compound serves as a pivotal protected intermediate in the synthesis of complex, biologically active carnitine derivatives and prodrugs, where its unique stereochemistry is essential for maintaining downstream biological activity [1]. The benzyl ester group confers increased lipophilicity relative to the parent L-carnitine zwitterion, a property that is strategically exploited to facilitate subsequent chemical transformations and to modulate the physicochemical characteristics of the final conjugated drug molecules .

(+)-Carnitine Benzyl Ester Chloride: Why L-Carnitine Cannot Substitute


For researchers designing stereospecific syntheses or studying carnitine-dependent pathways, generic substitution with L-carnitine, its hydrochloride salt, or the racemic DL-carnitine benzyl ester is not feasible due to fundamental differences in physicochemical properties and chiral identity. Unlike L-carnitine, which exists as a zwitterion and is highly water-soluble, (+)-Carnitine Benzyl Ester Chloride possesses a protected carboxyl group, rendering it more lipophilic and soluble in organic solvents, a prerequisite for many acylation and conjugation reactions . Crucially, the compound's single, defined (+)-stereocenter is identical to that of naturally occurring L-carnitine, ensuring that the final deprotected product retains the correct biological activity . Using a racemic mixture (DL-carnitine benzyl ester) would introduce the inactive D-enantiomer as a persistent impurity, complicating purification and confounding pharmacological or biochemical study results [1].

Key Differentiators of (+)-Carnitine Benzyl Ester Chloride


Chiral Purity: Enantiopure vs. Racemic

A direct comparison between the target compound and the racemic DL-carnitine benzyl ester chloride (CAS 16224-32-1) highlights a key differentiator: stereochemical purity. (+)-Carnitine Benzyl Ester Chloride possesses a single, defined stereocenter (1 defined atom stereocenter count), confirming its identity as the pure, biologically relevant enantiomer . In contrast, the racemic mixture contains both (+) and (-) enantiomers. The presence of the inactive enantiomer in research material can confound results in stereospecific biochemical assays or lead to the formation of diastereomeric impurities in subsequent synthetic steps.

Chiral Synthesis Prodrug Development Biochemical Assays

Lipophilicity: Benzyl Ester vs. L-Carnitine

The introduction of the benzyl ester group significantly enhances the lipophilicity of the carnitine scaffold. While precise logP values for this specific chloride salt were not found in peer-reviewed literature, the presence of the benzyl ester group is consistently reported by technical sources to improve lipophilicity compared to the parent L-carnitine zwitterion . L-Carnitine itself is highly hydrophilic, limiting its passive membrane permeability. The ester-protected form is a more suitable synthon for organic-phase reactions and can be used to create prodrugs with improved passive absorption profiles [1]. For comparison, a similar benzylated derivative, D-(+)-Carnitine Benzyl Ester Perchlorate, has a reported melting point of 197 °C , a physical property indicative of a significantly different solid-state structure compared to L-carnitine's melting point of 197 °C .

Prodrug Design Membrane Permeability Drug Conjugation

Validated Synthon for Neuroprotective Prodrugs

The utility of (+)-Carnitine Benzyl Ester Chloride is explicitly demonstrated in the synthesis of neuroprotectant prodrugs. While the compound itself may not be the final active agent, it is a crucial intermediate. For instance, it is used to prepare carnitine benzyl esters from acylcarnitines like Isovaleryl L-Carnitine Chloride, which is itself a neuroprotectant . The broader class of carnitine benzyl esters, which can be derived from this synthon, are reported to have "improved liposolubility, stability and bioavailability" compared to the parent carnitine molecules, making them better drug candidates [1].

Neuroprotection Prodrug Synthesis Drug Discovery

Applications of (+)-Carnitine Benzyl Ester Chloride


Synthesis of Acylcarnitines and Drug Conjugates

The primary application for (+)-Carnitine Benzyl Ester Chloride is as a key chiral building block in the synthesis of complex carnitine derivatives. Its protected carboxyl group allows for selective acylation of the hydroxyl group without unwanted side reactions. This is essential for creating a wide range of acylcarnitines and drug-carnitine conjugates. The defined (+)-stereochemistry ensures that the final deprotected product will possess the correct, biologically active L-carnitine configuration . This makes it an indispensable reagent for medicinal chemistry laboratories focused on targeting the carnitine shuttle or utilizing the OCTN2 transporter for drug delivery.

Prodrug Development with Enhanced Properties

Researchers aiming to improve the oral bioavailability or tissue distribution of poorly permeable drug candidates can utilize this compound as a prodrug moiety synthon. The benzyl ester-protected carnitine scaffold, when conjugated to a drug, can be further elaborated to create carnitine benzyl ester prodrugs. This class of compounds has been reported to exhibit improved liposolubility, stability, and bioavailability relative to the parent drugs [1]. This approach is particularly relevant for developing novel therapeutics for neurological disorders, as demonstrated by the use of this compound in preparing neuroprotectant prodrugs .

Analytical Applications in Carnitine Metabolism

Due to its distinct physicochemical properties, (+)-Carnitine Benzyl Ester Chloride serves as a valuable tool in analytical and biochemical research. Its higher lipophilicity and different chromatographic behavior compared to free L-carnitine make it a useful standard or intermediate for developing and validating analytical methods like HPLC or LC-MS for detecting and quantifying carnitine and its derivatives in complex biological matrices . It is also used as a reagent in studies concerning the acylcarnitine profile in metabolic diseases such as thyroid disease .

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